molecular formula C18H20O2 B6404589 2-Methyl-3-(4-T-butylphenyl)benzoic acid CAS No. 1261911-61-8

2-Methyl-3-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404589
CAS No.: 1261911-61-8
M. Wt: 268.3 g/mol
InChI Key: LWYDOABOYHHAGV-UHFFFAOYSA-N
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Description

2-Methyl-3-(4-T-butylphenyl)benzoic acid is a benzoic acid derivative featuring a methyl group at the 2-position and a bulky 4-T-butylphenyl group at the 3-position of the benzene ring. Benzoic acid derivatives are widely used as preservatives, pharmaceuticals, and agrochemicals due to their stability and functional versatility .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-12-15(6-5-7-16(12)17(19)20)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDOABOYHHAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690585
Record name 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-61-8
Record name 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-T-butylphenyl)benzoic acid typically involves the following steps:

    Friedel-Crafts Alkylation:

    Methylation: The methyl group is introduced at the second position of the benzene ring using methyl iodide and a strong base like sodium hydride.

    Carboxylation: The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative. This can be achieved through the Grignard reaction, where a Grignard reagent (e.g., phenylmagnesium bromide) reacts with carbon dioxide to form the carboxylic acid.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-(4-T-butylphenyl)benzoic acid may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Benzoic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-Methyl-3-(4-T-butylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-T-butylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Substituent Effects on Physicochemical Properties

The extraction efficiency and diffusivity of benzoic acid derivatives depend on substituent-induced changes in lipophilicity and solubility. For example:

  • Benzoic Acid (C₇H₆O₂) : Lacks substituents, enabling rapid extraction (98% in <5 minutes) via emulsion liquid membranes due to moderate lipophilicity .
  • 2-Methoxy-3-(4-Methylphenyl)Benzoic Acid (C₁₅H₁₄O₃) : A methoxy group increases polarity, which may reduce membrane solubility compared to alkyl-substituted analogs .
Table 1: Physicochemical Comparison
Compound Molecular Formula Molecular Weight Key Substituents Extraction Rate (Hypothesized)
Benzoic acid C₇H₆O₂ 122.12 None 98% in <5 mins
2-Methyl-3-(4-T-butylphenyl)benzoic acid C₁₈H₂₀O₂ 276.35 Methyl, 4-T-butylphenyl High (bulky groups enhance m)
2-Methoxy-3-(4-methylphenyl)benzoic acid C₁₅H₁₄O₃ 242.27 Methoxy, 4-methylphenyl Moderate (polar group reduces m)

Toxicity Predictions Using QSTR Models

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives use molecular connectivity indices (0JA, 1JA) to predict oral LD₅₀ in mice . For example:

  • Benzoic Acid : Low toxicity (high LD₅₀) due to simple structure.

Key Research Findings and Data Gaps

  • Extraction Efficiency: Bulky alkyl groups (e.g., T-butyl) likely enhance membrane solubility, as seen in phenol derivatives .
  • Toxicity : Structural complexity correlates with increased toxicity in QSTR models, but experimental LD₅₀ data for the target compound is lacking .
  • Biological Activity : Substituents like prenyl or T-butyl groups may unlock unique pharmacological profiles, warranting further study.

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